molecular formula C10H14O6 B110603 Galactitol, 1,2:5,6-dianhydro-, diacetate CAS No. 57230-48-5

Galactitol, 1,2:5,6-dianhydro-, diacetate

Cat. No. B110603
CAS RN: 57230-48-5
M. Wt: 230.21 g/mol
InChI Key: MMAXAFOTGLVFQZ-UHFFFAOYSA-N
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Description

Galactitol, 1,2:5,6-dianhydro-, diacetate, also known as diacetyl-diepoxydulcitol or diacetyldianhydrogalactitol, belongs to the class of organic compounds known as dicarboxylic acids and derivatives . It is not a naturally occurring metabolite and is only found in individuals exposed to this compound or its derivatives .


Synthesis Analysis

Based on the available literature, Galactitol, 1,2:5,6-dianhydro-, diacetate is not a naturally occurring metabolite and is only found in those individuals exposed to this compound or its derivatives . More research is needed to understand the synthesis of this compound.


Molecular Structure Analysis

The molecular formula of Galactitol, 1,2:5,6-dianhydro-, diacetate is C6H10O4 . Its molecular weight is 146.1412 . The IUPAC Standard InChI is InChI=1S/C6H10O4/c7-5(3-1-9-3)6(8)4-2-10-4/h3-8H,1-2H2 .


Chemical Reactions Analysis

There is limited information available on the chemical reactions involving Galactitol, 1,2:5,6-dianhydro-, diacetate. It belongs to the class of organic compounds known as dicarboxylic acids and derivatives, which are organic compounds containing exactly two carboxylic acid groups .

Scientific Research Applications

Antitumor Activity

Galactitol derivatives have been synthesized and studied for their potential antitumor activities. For instance, derivatives such as 2,3:4,5-dianhydro-1,6-dibromo-1,6-dideoxy-D-iditol and -galactitol have been created and evaluated for their effectiveness in this area (Kuszmann & Vargha, 1971).

Chemical Transformation Products

The chemical transformation products of galactitol derivatives, such as 1,6-dibromo-1,6-dideoxygalactitol and 1,2:5,6-dianhydrogalactitol, have been isolated and studied, providing insights into the chemistry and potential applications of these compounds (Vidra et al., 1982).

Polymerization and Polymer Applications

Galactitol derivatives have been used in the cyclopolymerization process, leading to the creation of novel carbohydrate polymers. These polymers show potential for various applications, including as macromolecular ionophores with size-selective cation-binding ability (Kamada et al., 1999).

DNA Interaction and Alkylation

Studies have focused on how galactitol derivatives interact with and alkylate DNA. This research is crucial in understanding the potential therapeutic uses of these compounds in medicine, particularly in cancer therapy (Institóris & Tamás, 1980).

Carbohydrate Chemistry and Derivatives

Research into the synthesis of various galactitol derivatives has led to a better understanding of carbohydrate chemistry and the potential for creating new molecules with useful properties (Kuszmann, 1979).

Safety And Hazards

Galactitol, 1,2:5,6-dianhydro-, diacetate is considered toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients. It is a moderate to severe irritant to the skin and eyes .

Future Directions

Given the limited information available on Galactitol, 1,2:5,6-dianhydro-, diacetate, future research could focus on understanding its synthesis, mechanism of action, and potential applications. As it is not a naturally occurring metabolite, studies could also explore its effects on biological systems and potential therapeutic uses .

properties

IUPAC Name

[2-acetyloxy-1,2-bis(oxiran-2-yl)ethyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O6/c1-5(11)15-9(7-3-13-7)10(8-4-14-8)16-6(2)12/h7-10H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMAXAFOTGLVFQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC(C1CO1)C(C2CO2)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20972730
Record name 3,4-Di-O-acetyl-1,2:5,6-dianhydrohexitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20972730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Galactitol, 1,2:5,6-dianhydro-, diacetate

CAS RN

57230-48-5
Record name Dianhydro-3,4-diacetylgalactitol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057230485
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC292297
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=292297
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3,4-Di-O-acetyl-1,2:5,6-dianhydrohexitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20972730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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